molecular formula C23H24N2O4 B11487532 2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-

2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-

Cat. No.: B11487532
M. Wt: 392.4 g/mol
InChI Key: LHRMYBGRGZDEFE-UHFFFAOYSA-N
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Description

2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]- is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]- typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorenyl group: This step often involves the use of fluorenyl derivatives and coupling reactions.

    Amide formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and fluorenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce reduced amides.

Scientific Research Applications

2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-methyl-: A simpler analog with a methyl group instead of the fluorenyl group.

    Tetrahydro-2-furancarboxamide: Lacks the fluorenyl group and has a simpler structure.

    2-Furoic acid, tetrahydro-: Contains a carboxylic acid group instead of the amide linkage.

Uniqueness

2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]- is unique due to its complex structure, which combines a furan ring, a fluorenyl group, and an amide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[7-(oxolane-2-carbonylamino)-9H-fluoren-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c26-22(20-3-1-9-28-20)24-16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)25-23(27)21-4-2-10-29-21/h5-8,12-13,20-21H,1-4,9-11H2,(H,24,26)(H,25,27)

InChI Key

LHRMYBGRGZDEFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCO5

Origin of Product

United States

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